6-(4-Chlorophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-(4-Chlorophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a triazolopyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:
Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.
Introduction of the 4-Chlorophenyl Group: This step might involve nucleophilic substitution reactions using 4-chlorophenyl halides.
Attachment of the Pyridin-2-ylmethylthio Group: This can be done through thiolation reactions using pyridin-2-ylmethylthiol and suitable coupling agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitro groups (if present) or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound might exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through various bioassays and pharmacological studies.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its interactions with biological targets, such as enzymes or receptors, can be studied to develop new drugs.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific application. For instance, if it is used as a drug, its mechanism might involve binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through biochemical and molecular biology studies.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridine
- 6-(4-Chlorophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyrimidine
Uniqueness
Compared to similar compounds, 6-(4-Chlorophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine might exhibit unique properties due to the specific arrangement of its functional groups and the electronic effects imparted by the triazolopyridazine core. These unique properties could translate into distinct chemical reactivity, biological activity, or material characteristics.
Properties
IUPAC Name |
6-(4-chlorophenyl)-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5S/c18-13-6-4-12(5-7-13)15-8-9-16-20-21-17(23(16)22-15)24-11-14-3-1-2-10-19-14/h1-10H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSNLWUFFCNFQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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